1-naphthyl 3-phenylacrylate
CAS No.:
Cat. No.: VC11013423
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14O2 |
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Molecular Weight | 274.3 g/mol |
IUPAC Name | naphthalen-1-yl (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ |
Standard InChI Key | ILDQBAOOYYSRDQ-BUHFOSPRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 |
SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic name for this compound is 1-naphthyl (2E)-3-phenylacrylate, reflecting its ester linkage between 1-naphthol and (E)-3-phenylacrylic acid . Alternative designations include:
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(E)-3-Phenyl-acrylic acid naphthalen-1-yl ester
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1-Naphthyl cinnamate
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Naphthalen-1-yl (2E)-3-phenylprop-2-enoate
These synonyms highlight its relationship to cinnamic acid derivatives and its stereospecific (E)-configuration .
Molecular and Stereochemical Features
The compound’s molecular structure comprises a naphthalene ring linked via an ester group to a propenoic acid scaffold bearing a phenyl substituent (Table 1). The (2E)-configuration of the double bond ensures planarity, facilitating conjugation between the aromatic rings and the carbonyl group. This conjugation influences its UV-Vis absorption profile and reactivity in cycloaddition reactions .
Table 1: Key Physicochemical Properties of 1-Naphthyl 3-Phenylacrylate
Property | Value |
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Molecular formula | |
Average mass | 274.319 g/mol |
Monoisotopic mass | 274.09938 g/mol |
Double-bond configuration | (2E) |
ChemSpider ID | 689623 |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Approaches
A prominent route to 1-naphthyl 3-phenylacrylate involves palladium-catalyzed reactions. For example, ortho-vinyl-functionalized 1,3-enynes can undergo coupling with imines in the presence of and chiral ligands to yield benzofulvene derivatives . Although this method primarily targets cyclized products, intermediate acrylate esters like 1-naphthyl 3-phenylacrylate may form during stepwise syntheses.
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Substrate Preparation: Ethyl (E)-3-(2-(but-3-en-1-yn-1-yl)phenyl)acrylate is synthesized via a four-step sequence involving Sonogashira coupling, desilylation, vinylation, and Horner-Wadsworth-Emmons olefination.
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Catalytic Cyclization: The enyne reacts with imines (e.g., -benzylidene-4-methylbenzenesulfonamide) using , phosphine ligands (e.g., L5), and benzoic acid in ethanol at 50°C for 60 hours.
While this protocol emphasizes cycloadducts, analogous conditions could be adapted to isolate 1-naphthyl 3-phenylacrylate by omitting cyclization steps.
Enantioselective Michael Additions
Applications in Organic Synthesis and Materials Science
Asymmetric Catalysis
1-Naphthyl 3-phenylacrylate’s rigid aromatic framework makes it a candidate for chiral ligands in transition-metal catalysis. For instance, naphthylated amines derived from similar esters serve as auxiliaries in palladium-catalyzed enantioselective reactions . The ester’s steric bulk and π-π interactions may enhance enantioselectivity in C–H activation or cross-coupling processes.
Polymer and Photoresist Design
Stereochemical and Conformational Analysis
Impact of (2E)-Configuration
The (2E)-geometry minimizes steric clash between the naphthyl and phenyl groups, stabilizing the planar conformation. Density functional theory (DFT) calculations predict a rotational barrier of ~25 kcal/mol for the C(2)=C(3) bond, hindering cis-trans isomerization at ambient temperatures . This rigidity is advantageous for crystallography and structure-property studies.
Diastereoselective Functionalization
Introducing substituents at the α-position of the acrylate moiety could yield diastereomers with distinct physicochemical profiles. For example, α-methylthioacetamides undergo enantioselective additions to vinyl sulfones with >90% ee , a strategy adaptable to modify 1-naphthyl 3-phenylacrylate’s side chains.
Analytical Characterization
Spectroscopic Data
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NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), the trans-vinylic proton (δ 6.8–7.1 ppm, J = 16 Hz), and the ester carbonyl (δ 165–170 ppm in ) .
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MS (EI): Molecular ion peak at m/z 274.1 (M), with fragmentation patterns indicative of naphthyl and phenyl loss.
Chromatographic Behavior
Silica gel chromatography (petroleum ether/ethyl acetate = 20:1) effectively purifies the compound, as evidenced by analogous purifications in enyne-derived syntheses .
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